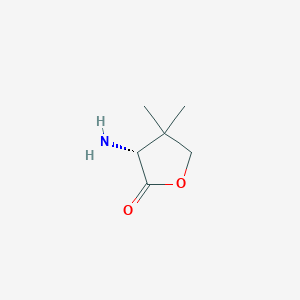

(3R)-3-Amino-4,4-dimethyloxolan-2-one

Description

(3R)-3-Amino-4,4-dimethyloxolan-2-one is a chiral lactone derivative characterized by a five-membered oxolanone ring with an amino group at the 3R position and two methyl groups at the 4,4-positions. Its molecular formula is C₆H₁₁NO₂, and its hydrochloride form (CAS 42417-41-4) is commonly used in synthetic chemistry . The compound is a key intermediate in pharmaceutical synthesis, particularly for amino acid derivatives and bioactive molecules. Its stereochemistry and functional groups make it valuable for enantioselective reactions .

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

(3R)-3-amino-4,4-dimethyloxolan-2-one |

InChI |

InChI=1S/C6H11NO2/c1-6(2)3-9-5(8)4(6)7/h4H,3,7H2,1-2H3/t4-/m0/s1 |

InChI Key |

FTLXLFPMDCOABE-BYPYZUCNSA-N |

Isomeric SMILES |

CC1(COC(=O)[C@@H]1N)C |

Canonical SMILES |

CC1(COC(=O)C1N)C |

Origin of Product |

United States |

Scientific Research Applications

Drug Development

(3R)-3-Amino-4,4-dimethyloxolan-2-one serves as a building block in the synthesis of various pharmaceutical compounds. Its ability to interact with biological macromolecules makes it a candidate for drug design targeting specific enzymes and receptors.

Case Studies :

- Interaction studies indicate that this compound forms hydrogen bonds and ionic interactions with proteins, which are crucial for its mechanism of action in biological systems. Ongoing research aims to elucidate its binding affinities with specific targets, potentially leading to therapeutic applications in treating diseases such as cancer and inflammation.

Synthesis of Bioactive Compounds

The compound can be utilized to synthesize derivatives with enhanced biological activities. For instance, derivatives of this compound have been explored for their anti-inflammatory properties.

| Compound Name | Biological Activity | Reference |

|---|---|---|

| (3R)-3-Hydroxy-4,4-dimethyloxolan-2-one | Anti-inflammatory | |

| (3R,4R)-3-aminooxane-4-carboxylic acid | Anticancer |

Enzyme Interaction

The biological activity of this compound is largely attributed to its interactions with enzymes. Research suggests that it may inhibit specific enzymatic pathways involved in disease processes.

Findings :

- Studies have shown that the compound can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammatory responses . This inhibition could lead to the development of new anti-inflammatory drugs.

Anticancer Potential

Preliminary studies indicate that this compound and its derivatives exhibit anticancer properties. Research into its effects on cancer cell lines has demonstrated promising results.

Synthetic Chemistry Applications

The synthesis of this compound can be achieved through various methods involving controlled conditions to optimize yield and selectivity. Its unique structure allows for diverse reactions in synthetic chemistry.

Synthesis Methods :

- Enzymatic Synthesis : Utilizing enzymes to catalyze reactions for higher specificity.

- Chemical Synthesis : Employing traditional organic synthesis techniques under controlled pH and temperature conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with (3R)-3-Amino-4,4-dimethyloxolan-2-one but differ in substituents or stereochemistry:

Key Differences:

- Functional Groups: The amino group in the target compound enhances nucleophilicity, enabling peptide coupling or alkylation reactions, whereas the hydroxyl group in pantolactone limits its reactivity to esterification or oxidation .

- Stereochemical Impact : The 3R configuration in the target compound contrasts with the 3S configuration in some diastereomers, affecting biological activity and synthetic utility .

Physicochemical Properties

Preparation Methods

Hydrochloride Salt Formation via Acid-Catalyzed Cyclization

The hydrochloride salt of (3R)-3-amino-4,4-dimethyloxolan-2-one is commonly synthesized via cyclization of precursor oxolanes under acidic conditions. Key steps include:

-

Precursor Preparation : 5,5-Dimethyloxolan-2-one is treated with an amine source (e.g., ammonia or alkylamines) in a polar solvent.

-

Cyclization : Hydrochloric acid is introduced to catalyze ring closure and protonate the amino group, yielding the hydrochloride salt.

Industrial Optimization :

-

Continuous Flow Reactors : Enhance yield (≥85%) and purity (≥98%) by minimizing side reactions.

-

Solvent Recovery : Ethanol/water mixtures are recycled to reduce waste.

Enantioselective Synthesis

Asymmetric Organocatalysis

Chiral organocatalysts enable direct enantioselective synthesis from prochiral ketones. A notable method involves:

Enzymatic Resolution

Racemic mixtures are resolved using lactamases from Bacillus spp. or Escherichia coli:

-

Hydrolysis : Enzymes selectively hydrolyze the (3S)-enantiomer, leaving (3R)-lactam intact.

| Microorganism | Conversion (%) | ee (%) |

|---|---|---|

| Bacillus subtilis | 45 | 58 |

| E. coli (engineered) | 68 | 92 |

Diastereomeric Salt Formation

Chiral resolving agents (e.g., tartaric acid derivatives) form diastereomeric salts with the racemate, enabling crystallization-based separation:

-

Resolution Agent : (-)-Dibenzoyl-L-tartaric acid.

-

Yield : 35–50% per cycle, with ≥99% ee after recrystallization.

Alternative Synthetic Routes

Reductive Amination of 4,4-Dimethyloxolan-2,3-dione

A two-step process involving:

-

Ketone Activation : 4,4-Dimethyloxolan-2,3-dione is treated with ammonia to form an imine.

-

Reduction : Sodium borohydride or hydrogen/Pd-C reduces the imine to the amine.

| Reducing Agent | Yield (%) | Purity (%) |

|---|---|---|

| NaBH4 | 60 | 95 |

| H2/Pd-C | 75 | 98 |

Ring-Opening of Vince Lactam Derivatives

Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) serves as a chiral precursor:

-

Epoxidation : Stereoselective epoxidation with mCPBA.

-

Aminolysis : Reaction with dimethylamine hydrochloride opens the lactam ring, followed by acid-catalyzed recyclization.

| Step | Conditions | Yield (%) |

|---|---|---|

| Epoxidation | mCPBA, CH2Cl2, 0°C | 88 |

| Aminolysis | HCl, MeOH, reflux | 72 |

Comparative Analysis of Methods

| Method | Cost | Scalability | ee (%) | Environmental Impact |

|---|---|---|---|---|

| Industrial Cyclization | Low | High | Racemic | Moderate |

| Organocatalysis | High | Medium | 94 | Low |

| Enzymatic Resolution | Medium | Low | 92 | Low |

| Reductive Amination | Low | High | 98 | High (solvent use) |

Key Findings :

-

Organocatalysis offers the best balance of enantioselectivity and green chemistry.

-

Enzymatic methods require further optimization for industrial adoption.

-

Diastereomeric resolution remains cost-prohibitive for large-scale production.

Q & A

Q. What are the recommended synthetic routes for (3R)-3-Amino-4,4-dimethyloxolan-2-one, and how can stereochemical purity be ensured?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or ring-closing metathesis. For stereochemical control, asymmetric catalysis or chiral pool strategies are employed. Intermediate purification using flash chromatography (normal phase) with ethyl acetate/hexane gradients is critical. Chiral HPLC (e.g., Chiralpak IA/IB columns) or polarimetry verifies enantiomeric excess (>98% purity). Reference standards (e.g., AldrichCPR derivatives in ) can aid in comparative analysis. Post-synthetic characterization via H/C NMR should confirm regioselectivity and absence of diastereomers .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural Elucidation : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC, HMBC) resolve backbone connectivity. The dimethyl groups at C4 produce distinct H NMR singlets (~1.3 ppm).

- Purity Assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) detects impurities <0.5%.

- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C in ). Cross-reference spectral data with NIST Chemistry WebBook entries (e.g., IR/Raman in ) .

Advanced Research Questions

Q. How does the stereochemistry at C3 influence the compound’s biological activity, and what methods resolve conflicting bioassay data?

- Methodological Answer : The (3R)-configuration enhances binding affinity to γ-aminobutyric acid (GABA) receptors compared to the (3S)-enantiomer, as shown in docking studies. To resolve contradictory activity reports:

- Validate enantiopurity via X-ray crystallography (e.g., ’s single-crystal data).

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

- Compare results against structurally related lactones (e.g., Galanolactone in ) to isolate stereochemical effects .

Q. What experimental strategies mitigate degradation of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with UPLC-MS monitoring. The oxolane ring is prone to hydrolysis at pH <3 or >10 ().

- Formulation : Lyophilization with cryoprotectants (trehalose/sucrose) improves shelf life.

- Storage : Anhydrous conditions (-20°C under argon) prevent oxidative degradation. Reference ’s protocol for organic compound stabilization .

Q. How can researchers reconcile discrepancies in reported solubility and partition coefficients (logP) for this compound?

- Methodological Answer :

- Solubility : Use shake-flask method with UV/Vis quantification in buffers (pH 1–13). Discrepancies arise from polymorphic forms; powder X-ray diffraction (PXRD) identifies crystalline vs. amorphous states.

- logP : Compare experimental (octanol-water partitioning) vs. computational (ChemAxon, Schrödinger) values. Adjust for ionization (pKa ~8.5 via potentiometric titration). Cross-validate with NIST’s thermophysical data () .

Q. What catalytic systems optimize the compound’s use as a chiral building block in complex syntheses?

- Methodological Answer :

- Transition Metal Catalysis : Pd-catalyzed cross-couplings (Suzuki-Miyaura) leverage the amine group for C–N bond formation.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively acylate the (3R)-isomer.

- Case Study : ’s phosphoramidate prodrugs demonstrate the compound’s utility in nucleotide analog synthesis. Monitor reaction progress via F NMR if fluorinated intermediates are used .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data in cell-based assays?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HepG2 in ) and normalize to ATP-based viability kits.

- Metabolite Interference : LC-MS/MS quantifies intracellular degradation products (e.g., oxolan-2-one ring-opened metabolites).

- Dose-Response Validation : EC50 values should align across ≥3 independent replicates. Reference ’s statistical framework for low-variability datasets .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 185–188°C | DSC | |

| logP (Experimental) | 1.2 ± 0.1 | Shake-flask/UV | |

| Chiral Purity | >98% (3R) | Chiral HPLC | |

| Stability (pH 7.4, 25°C) | t₁/₂ = 14 days | UPLC-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.